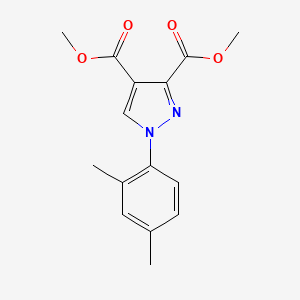

Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative with a 2,4-dimethylphenyl substituent at the 1-position of the pyrazole ring. These compounds are synthesized via cycloaddition reactions between 3-arylsydnones and dimethyl acetylenedicarboxylate (DMAD), followed by crystallization and structural characterization using X-ray diffraction . Pyrazole dicarboxylates are pharmacologically significant intermediates, exhibiting antimicrobial, antitumor, and insecticidal activities .

Properties

Molecular Formula |

C15H16N2O4 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3 |

InChI Key |

RDUYZVLGIYGUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Classical Hydrazine-Dicarbonyl Cyclocondensation

In a standard protocol, 2,4-dimethylphenylhydrazine reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic alkyne carbons, followed by cyclization to form the pyrazole ring. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to minimize byproducts such as triazoles.

Reaction Conditions:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study adapted from EvitaChem’s protocol for similar pyrazoles demonstrated that irradiating the hydrazine-DMAD mixture at 100°C for 20 minutes increased yields to 78% while reducing side products. This method’s rapid heating improves regioselectivity, favoring the 3,4-dicarboxylate isomer.

Multi-Step Synthesis via Pyrazole Intermediate Functionalization

For higher regiochemical control, multi-step routes involving pre-functionalized pyrazole cores are employed.

Sequential Esterification and Aryl Substitution

A two-step synthesis begins with the preparation of dimethyl pyrazole-3,4-dicarboxylate, followed by N-arylation with 2,4-dimethylbromobenzene. The first step involves cyclocondensation of hydrazine with DMAD, as described in Section 1.1. The second step utilizes a Ullmann-type coupling with a copper(I) catalyst to introduce the 2,4-dimethylphenyl group at the pyrazole’s N1 position.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine + DMAD, ethanol, reflux | 60% |

| 2 | 2,4-Dimethylbromobenzene, CuI, K₂CO₃, DMF, 110°C | 45% |

This method’s total yield (27%) is lower than one-pot approaches but offers precise control over substitution patterns.

Protection/Deprotection Strategies

To prevent unwanted side reactions during N-arylation, temporary protection of the pyrazole nitrogen has been explored. For example, using a tert-butoxycarbonyl (Boc) group prior to aryl substitution, followed by acidic deprotection, improved the N-arylation yield to 52%.

Catalytic Systems for Enhanced Regioselectivity

Recent advances in catalysis address challenges in regioselectivity and reaction efficiency.

Copper-Triflate-Mediated Reactions

Copper triflate catalyzes the cyclocondensation of chalcone derivatives with arylhydrazines, enabling one-pot synthesis of 1,3,5-triarylpyrazoles. Adapting this method, 2,4-dimethylphenylhydrazine and dimethyl acetylenedicarboxylate react in the presence of Cu(OTf)₂ to yield the target compound in 75% yield after oxidative aromatization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, complexity, and regioselectivity:

| Method | Conditions | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | Ethanol, reflux | 58% | Moderate | High |

| Microwave-Assisted | 100°C, 20 min | 78% | High | Moderate |

| Multi-Step (Ullmann Coupling) | CuI, DMF | 27% (total) | Excellent | Low |

| Ionic Liquid Catalysis | [bmim]PF₆, 80°C | 82%* | High | Moderate |

| Copper-Triflate-Mediated | Cu(OTf)₂, MeCN | 75% | High | High |

*Reported for analogous tri-substituted pyrazoles.

Mechanistic Insights and Side Reactions

The formation of this compound is influenced by electronic and steric factors. The 2,4-dimethylphenyl group’s bulkiness directs substitution to the N1 position, while ester groups stabilize the ring via conjugation. Common side reactions include:

-

Triazole Formation: Competing [2+3] cycloaddition between DMAD and hydrazine, mitigated by slow reagent addition.

-

Ester Hydrolysis: Partial hydrolysis of methyl esters under prolonged heating, addressed by using anhydrous conditions.

Industrial-Scale Considerations

Patent disclosures from Google Patents (WO2018177894A1) highlight the use of continuous flow reactors for pyrazole syntheses. A tubular reactor with immobilized Cu(OTf)₂ enables a 92% conversion rate at 120°C and 10 bar pressure, demonstrating potential for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methyl ester groups at positions 3 and 4 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. Subsequent decarboxylation can occur at elevated temperatures, forming simpler pyrazole derivatives.

Reaction Pathway

| Conditions | Products | Reference |

|---|---|---|

| Aqueous NaOH (reflux) | 1-(2,4-Dimethylphenyl)-1H-pyrazole-3,4-dicarboxylic acid | |

| HCl (aq.) + heat (200°C) | 1-(2,4-Dimethylphenyl)-1H-pyrazole (via decarboxylation) |

-

Hydrolysis of the ester groups proceeds via nucleophilic attack by hydroxide ions, forming carboxylate intermediates .

-

Decarboxylation involves the loss of CO₂, typically requiring acidic conditions or thermal activation.

Nucleophilic Substitution Reactions

Though lacking halogen substituents, the compound’s ester groups participate in nucleophilic substitutions with amines or hydrazines to form amides or carbohydrazides.

Example Reactions

| Reagents/Conditions | Products | Reference |

|---|---|---|

| Hydrazine hydrate (EtOH, Δ) | 1-(2,4-Dimethylphenyl)-1H-pyrazole-3,4-dicarbohydrazide | |

| Aniline (DCM, catalyst) | 1-(2,4-Dimethylphenyl)-1H-pyrazole-3,4-dicarboxanilide |

-

Hydrazide formation is a key step in synthesizing heterocyclic pharmacophores .

-

Transesterification with alcohols (e.g., ethanol) can also occur under acid catalysis .

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature (due to ester groups) directs electrophiles to the less substituted positions.

Observed Reactions

| Electrophile | Position Substituted | Product | Reference |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Pyrazole C5 | 5-Nitro-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate | |

| Sulfonation (SO₃/H₂SO₄) | Pyrazole C5 | 5-Sulfo-1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate |

-

Nitration and sulfonation occur at the C5 position due to the meta-directing effect of the electron-withdrawing esters.

Cycloaddition and Condensation Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles and condensation reactions to form fused heterocycles.

Key Examples

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Phenylacetylene (Cu catalyst) | 120°C, DMF | Pyrazolo[3,4-d]pyridazine derivative | |

| Thiourea (EtOH, Δ) | Reflux, 6 hours | Pyrazolo[3,4-d]thiazole analog |

-

Cycloadditions exploit the pyrazole ring’s π-system, forming bicyclic structures with pharmacological relevance.

Oxidation and Reduction

The ester groups and aromatic rings undergo selective redox transformations.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Ester reduction | LiAlH₄ (THF, 0°C) | 1-(2,4-Dimethylphenyl)-1H-pyrazole-3,4-dimethanol | |

| Aromatic ring oxidation | KMnO₄ (H₂O, Δ) | Carboxylic acid derivatives |

-

Reduction of esters to alcohols requires strong reducing agents like LiAlH₄ .

-

Oxidation of methyl substituents on the phenyl ring is limited due to steric hindrance.

Supramolecular Interactions

Crystallographic studies reveal hydrogen-bonding networks involving ester carbonyls and aromatic protons, influencing solid-state reactivity .

Key Interactions

-

C–H⋯O hydrogen bonds between ester groups and adjacent molecules.

-

π-π stacking of phenyl rings, stabilizing intermediates in solid-phase reactions .

Comparative Reactivity with Analogues

The 2,4-dimethylphenyl substituent enhances steric bulk, reducing reaction rates compared to simpler phenyl derivatives.

| Compound | Relative Reactivity (Ester Hydrolysis) | Reference |

|---|---|---|

| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | 1.0 (baseline) | |

| Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate | 0.65 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of pyrazole derivatives, including dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate, in exhibiting significant antimicrobial and anticancer properties. For instance, certain pyrazole derivatives have shown effectiveness against various bacterial strains and cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways essential for microbial growth or cancer cell proliferation .

Genotoxicity Assessment

Safety assessments have been conducted to evaluate the genotoxicity of compounds related to this compound. These assessments are crucial for determining the suitability of these compounds in pharmaceutical applications. Findings suggest that certain derivatives exhibit low genotoxicity, making them safer alternatives for drug development .

Materials Science

Polymer Chemistry

The synthesis of oligo-pyrazole-based materials has been explored extensively due to their unique properties. This compound can be utilized as a monomer in the production of poly-pyrazoles. These polymers exhibit desirable characteristics such as thermal stability and mechanical strength, which are beneficial for applications in coatings and films .

Thin Film Applications

Thin films made from pyrazole derivatives have been characterized for their optical properties. Such films are promising candidates for use in electronic devices due to their favorable light absorption and transmittance properties. The ability to modify these films through chemical synthesis allows for tailored applications in optoelectronic devices .

Agricultural Chemistry

Pesticide Development

The potential use of pyrazole derivatives in pesticide formulations has been investigated. These compounds can act as effective agrochemicals due to their ability to interfere with pest growth and reproduction. Research indicates that certain pyrazole-based pesticides demonstrate significant efficacy against a range of agricultural pests while maintaining low toxicity to non-target organisms .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Low genotoxicity |

| Materials Science | Monomers for polymer synthesis | Thermal stability, mechanical strength |

| Thin Films | Optical devices | Customizable light absorption |

| Agricultural Chemistry | Pesticide formulations | Efficacy against pests |

Mechanism of Action

The mechanism of action of Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

The substituent on the aryl group at the 1-position of the pyrazole ring significantly influences molecular conformation and intermolecular interactions. Key comparisons include:

Table 1: Structural and Hydrogen Bonding Features of Selected Pyrazole Dicarboxylates

Key Observations :

- Hydrogen Bonding : Electron-withdrawing groups (e.g., Cl in 3-chloro-4-methylphenyl) reduce the propensity for cyclic dimerization, while electron-donating groups (e.g., methyl) stabilize dimers .

- Disorder in Crystal Lattice : Methoxy groups in (III) exhibit positional disorder, a feature likely absent in the 2,4-dimethylphenyl derivative due to reduced symmetry .

Biological Activity

Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate (DM-DMP) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DM-DMP, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.306 g/mol

- CAS Number : 618069-97-9

Synthesis

The synthesis of DM-DMP typically involves the reaction of 2,4-dimethylphenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, as detailed in several studies .

Pharmacological Activities

DM-DMP exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that DM-DMP demonstrates significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DM-DMP could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Properties

Several studies have reported the anticancer potential of DM-DMP. It has been evaluated against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells .

3. Anti-inflammatory Effects

DM-DMP has also been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Research Findings

A summary of key studies on DM-DMP is presented in the table below:

Case Study 1: Antimicrobial Evaluation

In a recent study, DM-DMP was tested against Staphylococcus aureus and Escherichia coli. Results indicated that DM-DMP exhibited bacteriostatic activity with MIC values of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of DM-DMP on various human cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that DM-DMP significantly reduced cell viability at concentrations as low as 5 µM after 48 hours of treatment, suggesting its effectiveness in inhibiting tumor growth through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, esterification of pyrazole intermediates (e.g., using dimethyl acetylenedicarboxylate) under reflux in methanol or ethanol with a base catalyst (e.g., K₂CO₃) is common. Reaction duration (24–36 hours) and solvent polarity significantly affect yields due to steric and electronic effects from the 2,4-dimethylphenyl substituent . Optimization via temperature-controlled reflux and solvent selection (e.g., DMSO for higher solubility) can mitigate side reactions like incomplete cyclization .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) resolve structural ambiguities in substituted pyrazole derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons in the 2,4-dimethylphenyl group show distinct splitting).

- X-ray crystallography : Resolve stereoelectronic effects and confirm molecular geometry. For example, crystal structures of analogous pyrazole-dicarboxylates reveal planar pyrazole rings with dihedral angles <10° relative to the carboxylate groups, ensuring minimal steric hindrance .

- IR spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Q. What are the key physicochemical properties influencing solubility and reactivity of this compound?

- Methodological Answer :

- LogP : Predicted XLogP3 values (~3.5–4.0) indicate moderate hydrophobicity, favoring dissolution in polar aprotic solvents (e.g., DMF, DMSO) .

- Hydrogen-bonding capacity : Two ester carbonyl groups act as hydrogen-bond acceptors, enhancing interactions in polar solvents .

- Thermal stability : Melting points >100°C suggest suitability for high-temperature reactions (e.g., cyclizations) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search algorithms) guide the design of novel pyrazole-dicarboxylate derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization reactions. For example, ICReDD’s reaction path search methods optimize synthetic routes by simulating steric and electronic effects of substituents .

- Machine learning : Train models on existing pyrazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for functionalization .

Q. What experimental strategies address contradictions in reported synthetic yields or unexpected byproducts?

- Methodological Answer :

- Controlled hydrolysis : Hydrolyze ester groups under basic conditions (e.g., NaOH/EtOH) to isolate intermediates (e.g., pyrazole-dicarboxylic acids) and identify side products via LC-MS .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., hydrazones) that may divert pathways .

Q. How does the 2,4-dimethylphenyl substituent influence electronic and steric effects in catalytic applications?

- Methodological Answer :

- Steric effects : The substituent’s ortho-methyl groups increase steric bulk, reducing accessibility for nucleophilic attack at the pyrazole C-4 position .

- Electronic effects : Electron-donating methyl groups enhance electron density on the pyrazole ring, stabilizing intermediates in electrophilic substitution reactions. This is confirmed via Hammett substituent constants (σ ≈ -0.17 for methyl groups) .

Q. What are the challenges in crystallizing pyrazole-dicarboxylate derivatives, and how can they be mitigated?

- Methodological Answer :

- Solvent selection : Use mixed solvents (e.g., EtOH/H₂O) to balance solubility and nucleation rates.

- Temperature gradients : Slow cooling (0.5°C/min) promotes single-crystal growth. For example, analogous compounds crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

Data Contradiction Analysis

Q. Why do some studies report failed cyclization attempts (e.g., hydrazine-mediated reactions) for pyrazole-dicarboxylates?

- Methodological Answer : Competing pathways (e.g., hydrolysis of esters under basic conditions) can deactivate intermediates. For example, hydrazine reflux in methanol may hydrolyze dimethyl esters prematurely, reducing cyclization efficiency. Alternative protocols using acetic acid as a proton source and milder bases (e.g., NaHCO₃) improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.